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Compound of Interest

Compound Name: 4-[(trimethylsilyl)oxy]benzaldehyde

Cat. No.: B089630

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials
science, the strategic manipulation of functional groups is paramount. p-
(trimethylsiloxy)benzaldehyde emerges not merely as another chemical intermediate, but as a
quintessential tool for the synthetic chemist. It represents the protected form of p-
hydroxybenzaldehyde, where the reactive phenolic proton is masked by a trimethylsilyl (TMS)
group. This protection strategy is fundamental, enabling chemists to perform a wide array of
transformations on the aldehyde moiety without interference from the acidic hydroxyl group.
The TMS ether's stability under neutral or basic conditions, coupled with its facile and selective
cleavage under mild acidic conditions or with fluoride ions, offers a level of control that is
indispensable in multi-step syntheses. This guide provides a comprehensive exploration of p-
(trimethylsiloxy)benzaldehyde, from its core physicochemical properties and spectroscopic
signature to its synthesis, reactivity, and applications, offering field-proven insights for
researchers and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic
Profile

A thorough understanding of a reagent's properties is the foundation of its effective application.
p-(trimethylsiloxy)benzaldehyde is a colorless liquid, a characteristic that is important for visual
assessment of reaction purity.[1][2] Its properties are quantitatively summarized below.

Physicochemical Data
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Property Value Source(s)
CAS Number 1012-12-0 [3114]
Molecular Formula C10H140:2Si [3][4]
Molecular Weight 194.30 g/mol [31[4]
Appearance Colorless liquid [1112]
- ) 142 °C (literature for ortho
Boiling Point ) [2]
isomer)
) ~1.013 g/cm? (literature for
Density , [5]
ortho isomer)
N Soluble in organic solvents;
Solubility ] [6]
reacts with water
FLVQNLXVIRUAPB-
InChl Key [3]

UHFFFAOYSA-N

Spectroscopic Characterization: A Self-Validating

System

Spectroscopic analysis provides an unambiguous fingerprint for the compound, confirming its

identity and purity.

e 1H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural

confirmation. For p-(trimethylsiloxy)benzaldehyde, the spectrum is expected to show three

distinct signals:

o A sharp singlet around & 0.3 ppm integrating to 9H, characteristic of the magnetically

equivalent protons of the trimethylsilyl (TMS) group.

o A multiplet system in the aromatic region, typically between & 7.0-7.9 ppm. Specifically,

two doublets are expected for the protons ortho and meta to the aldehyde group,

appearing as an AA'BB' system.

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://sielc.com/p-trimethylsilyloxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/p-_Trimethylsilyl_oxy_benzaldehyde
https://sielc.com/p-trimethylsilyloxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/p-_Trimethylsilyl_oxy_benzaldehyde
https://sielc.com/p-trimethylsilyloxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/p-_Trimethylsilyl_oxy_benzaldehyde
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAL13463&PLANT=d__ALF
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAL13462&PLANT=d__ALF
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAL13462&PLANT=d__ALF
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5244780.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde
https://sielc.com/p-trimethylsilyloxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A sharp singlet for the aldehydic proton, significantly downfield around & 9.9 ppm, due to
the deshielding effect of the carbonyl group.[7]

e 13C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for
the TMS carbons (around O ppm), four distinct aromatic carbons, and the highly deshielded
aldehyde carbonyl carbon (near 191 ppm).

 Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional
groups. The spectrum of p-(trimethylsiloxy)benzaldehyde will be dominated by:

o A strong, sharp C=0 stretching vibration for the aldehyde carbonyl group, typically around
1700-1710 cm~1,[8]

o Characteristic Si-O-C stretching absorptions.
o Aromatic C=C stretching bands between 1500-1600 cm~1.[8]

o The aldehyde C-H stretch, which often appears as a pair of weaker bands around 2720
cm~1 and 2820 cm~1.[8]

o Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a
molecular ion peak (M*) at m/z 194. A prominent fragment ion is typically observed at m/z
179, corresponding to the loss of a methyl radical ([M-15]*), a characteristic fragmentation
pattern for TMS-containing compounds. Another significant peak at m/z 73 corresponds to
the trimethylsilyl cation, [Si(CH3)s]*.

PART 2: Synthesis and Core Reactivity

The utility of p-(trimethylsiloxy)benzaldehyde stems from its straightforward synthesis and
predictable reactivity, allowing for its seamless integration into complex synthetic workflows.

Synthesis: Protection of p-Hydroxybenzaldehyde

The most common synthesis route is the silylation of 4-hydroxybenzaldehyde. The choice of
silylating agent and conditions can be tailored to the scale and specific requirements of the
subsequent steps. The causality here is clear: the phenolic proton is acidic and would interfere
with organometallic reagents or basic conditions intended to react with the aldehyde. The TMS
group acts as a chemically inert, sterically influential placeholder.
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous
dichloromethane (DCM) or tetrahydrofuran (THF).

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and cool the mixture to 0 °C in
an ice bath. The base is crucial to neutralize the HCI generated during the reaction.

Silylation: Add chlorotrimethylsilane (TMSCI, 1.1 eq) dropwise via the dropping funnel over
15-20 minutes, maintaining the temperature at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Workup: Quench the reaction by adding saturated agueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by vacuum distillation to yield p-(trimethylsiloxy)benzaldehyde as a colorless oil.
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Caption: Workflow for the synthesis of p-(trimethylsiloxy)benzaldehyde.

Core Reactivity and Deprotection

The aldehyde group of p-(trimethylsiloxy)benzaldehyde undergoes all the characteristic
reactions of aromatic aldehydes, such as Wittig olefination, Grignard additions, reductions, and
reductive aminations. The true value lies in the ability to perform these reactions and then
selectively remove the TMS group to unmask the phenol.

Deprotection is typically achieved under mild acidic conditions (e.g., HCI in methanol) or, more
commonly, with a fluoride ion source like tetrabutylammonium fluoride (TBAF) in THF. The high
affinity of fluoride for silicon drives the cleavage of the strong Si-O bond, making this method
highly efficient and orthogonal to many other protecting groups.
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Caption: Mechanism of fluoride-mediated TMS ether deprotection.

PART 3: Applications in Drug Development and
Advanced Synthesis

The structural motif of a hydroxy-substituted benzaldehyde is prevalent in natural products and
active pharmaceutical ingredients (APIs). Therefore, p-(trimethylsiloxy)benzaldehyde serves as
a key building block in their synthesis.

Role as a Synthetic Intermediate

Its use allows for the construction of complex molecular architectures. For instance, in the
synthesis of certain stilbene-based kinase inhibitors, a Wittig reaction might be performed on p-
(trimethylsiloxy)benzaldehyde. The resulting protected stilbene can then be subjected to further
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modifications before a final deprotection step reveals the target phenolic compound. This
strategy prevents unwanted side reactions and improves overall yield. Benzaldehyde
derivatives, in a broader sense, have also been investigated as absorption promoters,
potentially enhancing the bioavailability of certain drugs by increasing membrane permeability.
[91[10]

¢ Ylide Generation: In a flame-dried flask under nitrogen, suspend
methyltriphenylphosphonium bromide (1.05 eq) in anhydrous THF. Cool to 0 °C and add a
strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange color of
the ylide persists.

o Aldehyde Addition: Add a solution of p-(trimethylsiloxy)benzaldehyde (1.0 eq) in anhydrous
THF to the ylide solution at 0 °C.

o Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours, monitoring
by TLC.

o Workup: Quench the reaction with saturated agueous ammonium chloride (NH4Cl). Extract
with diethyl ether (3x).

 Purification: Combine the organic layers, wash with brine, dry over NazSOa4, and concentrate.
Purify the crude product by column chromatography on silica gel to yield 4-
(trimethylsiloxy)styrene.

PART 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling is essential for safety and to maintain the
integrity of the compound.

o Hazards: p-(trimethylsiloxy)benzaldehyde is classified as causing skin irritation and serious
eye irritation.[4][11][12] Inhalation may also cause respiratory irritation.[12]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear safety goggles, a lab coat, and nitrile gloves.[11]

» Handling: The compound is sensitive to moisture (hydrolytic sensitivity), which will cleave the
silyl ether.[5] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or
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argon) using anhydrous techniques.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
water and strong oxidizing agents.[12] Long-term storage at 2-8°C is recommended.[12]

o Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)
and place in a suitable container for disposal.[1]

Conclusion

p-(trimethylsiloxy)benzaldehyde is a powerful and versatile intermediate in organic synthesis.
Its value lies in the robust yet easily reversible protection it affords to the phenolic hydroxyl
group of p-hydroxybenzaldehyde. This allows chemists in research and drug development to
execute complex synthetic strategies with precision and high yield. A thorough understanding
of its properties, synthesis, and reactivity, as detailed in this guide, is key to leveraging its full
potential in the creation of novel molecules and medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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